N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (CAS 116477-30-6) is a highly specific, process-related impurity generated during the synthesis of the antiviral active pharmaceutical ingredient (API) Abacavir. Structurally characterized by formamide groups at both the 2- and 5-positions of a 4,6-dichloropyrimidine core, this compound is primarily procured as an analytical reference standard rather than a bulk synthetic intermediate. In pharmaceutical manufacturing, the precise formylation of 2,5-diamino-4,6-dichloropyrimidine is required to yield the mono-formylated precursor; however, over-formylation inevitably produces this diformamide byproduct. Consequently, procuring highly pure, well-characterized batches of 116477-30-6 is essential for establishing quantitative mass-balance, validating High-Performance Liquid Chromatography (HPLC) methods, and ensuring that bulk API batches comply with stringent ICH Q3A/Q3B regulatory thresholds for impurity reporting [1].
In the context of Good Manufacturing Practice (GMP) and API release testing, substituting the exact N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide standard with a generic pyrimidine analog or a crude reaction mixture is analytically unacceptable. The diformamide exhibits a unique relative response factor (RRF) and specific chromatographic retention behavior that cannot be mathematically inferred from the mono-formylated intermediate (CAS 171887-03-9) or other structural isomers. Relying on uncertified or surrogate standards introduces significant assay variance (often >5%), which prevents the accurate determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). For a buyer, failing to procure the exact, certified 116477-30-6 standard risks regulatory non-compliance, out-of-specification (OOS) investigations, and the potential rejection of high-value Abacavir batches due to unvalidated impurity clearance [1].
During the synthesis of Abacavir, distinguishing the over-formylated byproduct from the target intermediate is a critical analytical requirement. Reverse-phase HPLC analysis demonstrates that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (CAS 116477-30-6) elutes with a distinct retention time compared to the desired mono-formylated precursor, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (CAS 171887-03-9), due to the altered polarity imparted by the second formyl group. Procuring the exact diformamide standard allows analytical chemists to empirically confirm a critical resolution factor (Rs > 1.5), ensuring that the impurity peak is fully baseline-resolved from the main intermediate peak during system suitability testing [1].
| Evidence Dimension | Chromatographic resolution (Rs) and peak separation |
| Target Compound Data | 116477-30-6 (Diformamide) provides exact retention time for resolution mapping |
| Comparator Or Baseline | 171887-03-9 (Monoformamide intermediate) |
| Quantified Difference | Baseline resolution (Rs > 1.5) achieved and validated under gradient conditions |
| Conditions | Reverse-phase HPLC (C18 column), UV detection for system suitability |
Procurement of the exact standard is mandatory to validate the HPLC method's specificity, preventing co-elution artifacts from inflating the apparent purity of the API precursor.
Regulatory guidelines (ICH Q3A/Q3B) mandate the stringent control of process impurities in finished APIs. Utilizing a certified reference standard of 116477-30-6 provides an absolute assay value (typically >98.0% via qNMR or mass balance), which acts as the quantitative baseline for determining the impurity's exact concentration in a batch. In contrast, relying on uncertified, in-house synthesized crude diformamide introduces an assay variance of 2–5%, which can lead to severe quantification errors at the critical 0.10% to 0.15% reporting thresholds. The certified standard ensures that the calculated impurity levels are legally defensible during regulatory audits [1].
| Evidence Dimension | Assay variance and regulatory reporting accuracy |
| Target Compound Data | Certified 116477-30-6 standard (variance <0.5%, absolute traceability) |
| Comparator Or Baseline | Uncertified/crude in-house impurity isolate (variance 2–5%) |
| Quantified Difference | >4-fold reduction in quantitative error at the 0.15% ICH reporting threshold |
| Conditions | GMP batch release testing and method validation |
Utilizing a fully characterized standard eliminates analytical uncertainty, ensuring that API batches pass stringent regulatory audits without costly re-testing or batch rejection.
During the industrial formylation of 2,5-diamino-4,6-dichloropyrimidine, the formation of the diformamide (116477-30-6) represents a direct yield loss of the desired monoformamide intermediate. By utilizing the 116477-30-6 standard for in-process control (IPC) monitoring, process chemists can quantitatively track the over-formylation pathway in real time. Adjusting the equivalents of the formylating agent and reaction temperature based on precise IPC data can suppress diformamide formation from >3.0% down to <0.5%. Without the exact standard to calibrate the IPC method, this yield-limiting side reaction cannot be accurately modeled, monitored, or minimized [1].
| Evidence Dimension | Impurity suppression and process yield optimization |
| Target Compound Data | IPC monitoring calibrated with 116477-30-6 allows suppression to <0.5% |
| Comparator Or Baseline | Uncalibrated process lacking specific diformamide tracking (>3.0% formation) |
| Quantified Difference | >2.5% improvement in intermediate yield through precise stoichiometry control |
| Conditions | In-process HPLC monitoring during pyrimidine formylation |
Procuring the standard enables precise process tuning, directly translating to higher yields of the active Abacavir precursor and lower downstream purification costs.
Procured as a critical reference standard to validate the specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ) of HPLC/UHPLC methods, ensuring full compliance with ICH Q3A guidelines for impurity reporting[1].
Utilized by process development laboratories to monitor the formylation of 2,5-diamino-4,6-dichloropyrimidine, allowing chemists to optimize reagent stoichiometry and minimize the formation of the over-formylated diformamide byproduct [2].
Integrated into daily SST protocols in GMP environments to verify column performance, retention time stability, and baseline resolution between the active intermediate and the diformamide impurity prior to batch release testing [3].
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